molecular formula C7H7BBrFO2 B8017941 4-(Bromomethyl)-3-fluorophenylboronic acid

4-(Bromomethyl)-3-fluorophenylboronic acid

Cat. No. B8017941
M. Wt: 232.84 g/mol
InChI Key: CMBJWTDXWUGDHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Bromomethyl)-3-fluorophenylboronic acid is a useful research compound. Its molecular formula is C7H7BBrFO2 and its molecular weight is 232.84 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Bromomethyl)-3-fluorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bromomethyl)-3-fluorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Chemical Transformations :

    • Liu Zao (2005) described the synthesis of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid from 4-bromo-2-fluorobenzonitrile through a series of reactions including Grignard reaction and bromination, with an overall yield of 54% (Liu Zao, 2005).
    • Szumigala et al. (2004) developed a scalable synthesis of 2-bromo-3-fluorobenzonitrile via bromodeboronation of 2-cyano-6-fluorophenylboronic acid, demonstrating the generality of this transformation through the halodeboronation of a series of aryl boronic acids (Szumigala et al., 2004).
  • Catalytic Applications and Coupling Reactions :

    • Erami et al. (2017) studied Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles for the preparation of fluorinated biphenyl derivatives, including the use of 4-fluorophenylboronic acid (Erami et al., 2017).
  • Analytical Chemistry Applications :

    • Yamaguchi et al. (1985) developed a highly sensitive fluorogenic reagent for carboxylic acid, 3-Bromomethyl-6, 7-dimethoxy-1-methyl-2(1H)-quinoxalinone, used in high-performance liquid chromatography (HPLC) (Yamaguchi et al., 1985).
    • Lee et al. (2020) incorporated 4-fluorophenylboronic acid in an undergraduate laboratory experiment for Suzuki–Miyaura cross-coupling, introducing students to low-barrier high-throughput experimentation (Lee et al., 2020).
  • Biomedical Applications :

    • Peng et al. (2010) reported the enhanced gene transfection capability of polyethylenimine by incorporating boronic acid groups, showing effectiveness in gene delivery (Peng et al., 2010).
  • Materials Science :

    • Alexeev et al. (2004) developed a photonic crystal glucose-sensing material for noninvasive monitoring of glucose in tear fluid, using derivatives like 4-amino-3-fluorophenylboronic acid (Alexeev et al., 2004).

properties

IUPAC Name

[4-(bromomethyl)-3-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO2/c9-4-5-1-2-6(8(11)12)3-7(5)10/h1-3,11-12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBJWTDXWUGDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CBr)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Bromomethyl)-3-fluorophenyl]boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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